(R)-N-Isopropylpiperidin-3-amine dihydrochloride (R)-N-Isopropylpiperidin-3-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC19807353
InChI: InChI=1S/C8H18N2.2ClH/c1-7(2)10-8-4-3-5-9-6-8;;/h7-10H,3-6H2,1-2H3;2*1H
SMILES:
Molecular Formula: C8H20Cl2N2
Molecular Weight: 215.16 g/mol

(R)-N-Isopropylpiperidin-3-amine dihydrochloride

CAS No.:

Cat. No.: VC19807353

Molecular Formula: C8H20Cl2N2

Molecular Weight: 215.16 g/mol

* For research use only. Not for human or veterinary use.

(R)-N-Isopropylpiperidin-3-amine dihydrochloride -

Specification

Molecular Formula C8H20Cl2N2
Molecular Weight 215.16 g/mol
IUPAC Name N-propan-2-ylpiperidin-3-amine;dihydrochloride
Standard InChI InChI=1S/C8H18N2.2ClH/c1-7(2)10-8-4-3-5-9-6-8;;/h7-10H,3-6H2,1-2H3;2*1H
Standard InChI Key AOYQHHUODBDGKX-UHFFFAOYSA-N
Canonical SMILES CC(C)NC1CCCNC1.Cl.Cl

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a piperidine ring substituted at the 3-position with an amino group and at the nitrogen atom with an isopropyl group. The (R)-configuration denotes the absolute stereochemistry at the chiral center. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical formulations .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₁₈N₂·2HCl
Molecular Weight215.14 g/mol
SolubilityHighly soluble in water
Chirality(R)-configuration
Salt FormDihydrochloride

Synthesis and Large-Scale Production

Synthetic Pathways

The synthesis of (R)-N-Isopropylpiperidin-3-amine dihydrochloride involves multi-step processes, often starting from chiral precursors. A patented method for analogous compounds (e.g., (R)-3-aminopiperidine dihydrochloride) provides a foundational approach :

  • Reduction of Lactam Precursors:

    • (R)-3-aminopiperidin-2-one hydrochloride is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 35°C, yielding (R)-3-aminopiperidine.

    • Key Conditions: 1.6 equivalents of LiAlH₄, reaction temperatures of 58–60°C .

  • Introduction of Isopropyl Group:

    • Alkylation of the piperidine nitrogen with isopropyl halides (e.g., isopropyl bromide) under basic conditions introduces the isopropyl substituent.

  • Salt Formation:

    • The free base is treated with concentrated hydrochloric acid to form the dihydrochloride salt, which is isolated via filtration .

Table 2: Optimized Synthesis Parameters

StepReagents/ConditionsYield
Lactam ReductionLiAlH₄, THF, 58–60°C85–90%
AlkylationIsopropyl bromide, K₂CO₃, DMF75–80%
Salt FormationHCl (conc.), MeOH>95%

Pharmaceutical Applications

Role in Drug Development

(R)-N-Isopropylpiperidin-3-amine dihydrochloride serves as a chiral intermediate in synthesizing Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are critical for managing type 2 diabetes . Its rigid piperidine scaffold and stereochemistry enhance binding affinity to enzymatic targets.

Central Nervous System (CNS) Therapeutics

Structural analogs of this compound exhibit activity in modulating neurotransmitter systems, suggesting potential applications in treating anxiety and depression .

Comparative Analysis with Structural Analogs

Table 3: Comparison of Piperidine Derivatives

CompoundMolecular FormulaKey Applications
(R)-3-Aminopiperidine dihydrochlorideC₅H₁₁N·2HClDPP-IV inhibitors
(R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochlorideC₈H₁₂N₄·2HClKinase inhibition

The isopropyl substitution in (R)-N-Isopropylpiperidin-3-amine dihydrochloride enhances lipophilicity compared to non-alkylated analogs, potentially improving blood-brain barrier penetration .

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